molecular formula C14H14O2 B6371026 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% CAS No. 1261962-21-3

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%

Cat. No. B6371026
CAS RN: 1261962-21-3
M. Wt: 214.26 g/mol
InChI Key: OIHHBIFZHGFRTO-UHFFFAOYSA-N
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Description

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% (2-HMPMP) is a synthetic compound that is widely used in pharmaceutical, biotechnological, and chemical research applications. It is a white crystalline solid with a melting point of 109°C, and is soluble in water, ethanol, and methanol. 2-HMPMP is a versatile compound that can be used for a variety of purposes, including synthesis, drug delivery, and as a reagent in organic synthesis.

Scientific Research Applications

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is a versatile compound that can be used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, for the synthesis of new drugs, and as a drug delivery system. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be used in the synthesis of polymers and other materials for medical and industrial applications.

Mechanism of Action

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% acts as a proton donor in the presence of an acid, which leads to the formation of a cationic species. This cationic species can then react with a variety of compounds, such as nucleophiles and electrophiles, to form new compounds.
Biochemical and Physiological Effects
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations, such as the fact that it is not water soluble and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for research involving 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%. These include further research into its biochemical and physiological effects, exploring its potential as a drug delivery system, and investigating the use of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% for the synthesis of polymers and other materials. In addition, further research could be conducted into the synthesis of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%, as well as its potential applications in the pharmaceutical and biotechnological industries.

Synthesis Methods

5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with 2-methylphenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with sodium borohydride in the presence of a catalyst, such as palladium chloride. The final product is a white crystalline solid that can be collected and purified by recrystallization.

properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHHBIFZHGFRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683722
Record name 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-21-3
Record name 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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